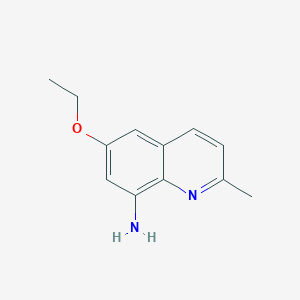

6-Ethoxy-2-methylquinolin-8-amine

Descripción

Propiedades

Número CAS |

118752-52-6 |

|---|---|

Fórmula molecular |

C12H14N2O |

Peso molecular |

202.25 g/mol |

Nombre IUPAC |

6-ethoxy-2-methylquinolin-8-amine |

InChI |

InChI=1S/C12H14N2O/c1-3-15-10-6-9-5-4-8(2)14-12(9)11(13)7-10/h4-7H,3,13H2,1-2H3 |

Clave InChI |

GYPIQKUTMKCGBV-UHFFFAOYSA-N |

SMILES |

CCOC1=CC(=C2C(=C1)C=CC(=N2)C)N |

SMILES canónico |

CCOC1=CC(=C2C(=C1)C=CC(=N2)C)N |

Sinónimos |

8-Quinolinamine,6-ethoxy-2-methyl-(9CI) |

Origen del producto |

United States |

6-Ethoxy-2-methylquinolin-8-amine chemical structure and properties

The following technical guide details the chemical structure, synthesis, and properties of 6-Ethoxy-2-methylquinolin-8-amine , a specialized 8-aminoquinoline scaffold used primarily in medicinal chemistry for the development of antimalarial therapeutics and fluorescent probes.[1]

CAS Registry Number: 118752-52-6 Chemical Class: 8-Aminoquinoline / Quinaldine Derivative[1][2]

Executive Summary

6-Ethoxy-2-methylquinolin-8-amine is a bicyclic aromatic heterocycle characterized by a quinoline core substituted with a methyl group at position 2, an ethoxy group at position 6, and a primary amine at position 8.[1][2] It serves as a critical pharmacophore in the synthesis of next-generation antimalarial drugs (analogs of Primaquine and Tafenoquine), designed to improve metabolic stability and therapeutic index.[1] The 2-methyl substitution blocks the metabolically labile C2 position, potentially reducing oxidative degradation, while the 6-ethoxy group modulates lipophilicity (LogP) relative to the classical 6-methoxy analogs.[1]

Chemical Identity & Physicochemical Properties[1][3][4][5][6]

| Property | Value / Description |

| IUPAC Name | 6-Ethoxy-2-methylquinolin-8-amine |

| CAS Number | 118752-52-6 |

| Molecular Formula | C₁₂H₁₄N₂O |

| Molecular Weight | 202.25 g/mol |

| SMILES | CCOC1=CC2=C(N=C(C)C=C2)C(N)=C1 |

| Appearance | Yellow to brown crystalline solid |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |

| pKa (Predicted) | ~4.5 (Quinoline N), ~3.0 (Aniline NH₂) [1] |

| LogP (Predicted) | 2.3 – 2.6 |

Structural Analysis[1]

-

Quinoline Nitrogen (N1): Acts as a hydrogen bond acceptor.[1] The basicity is modulated by the electron-donating ethoxy group at C6.[1]

-

Primary Amine (N8): The site of derivatization.[1] It is weakly basic due to conjugation with the aromatic ring but highly nucleophilic towards acyl chlorides and aldehydes.[1]

-

2-Methyl Group: Provides steric bulk and metabolic protection against cytochrome P450-mediated oxidation at the C2 position.[1]

Synthesis & Manufacturing Protocol

The industrial and laboratory-scale synthesis of 6-Ethoxy-2-methylquinolin-8-amine typically follows a modified Doebner-Miller reaction followed by a selective reduction.[1] This route ensures the correct regiochemistry of the substituents.[1]

Phase 1: Construction of the Quinoline Core (Doebner-Miller)

Reaction: Condensation of 4-ethoxy-2-nitroaniline with crotonaldehyde.[1]

-

Reagents: 4-Ethoxy-2-nitroaniline (CAS 616-86-4), Crotonaldehyde, Conc.[1] HCl, Zinc Chloride (ZnCl₂).[1]

-

Mechanism: The amino group of the aniline attacks the

-carbon of the -

Intermediate: 6-Ethoxy-2-methyl-8-nitroquinoline.[1]

Phase 2: Functional Group Reduction

Reaction: Chemoselective reduction of the C8-nitro group to the primary amine.[1]

-

Method A (Catalytic Hydrogenation): H₂ (1 atm), 10% Pd/C, Methanol.[1] High yield, clean workup.

-

Method B (Chemical Reduction): Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water reflux.[1] Preferred for avoiding over-reduction of the quinoline ring.[1]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, ensuring high regioselectivity.

Caption: Two-step synthesis route via modified Doebner-Miller cyclization and nitro-reduction.

Detailed Experimental Protocol (Laboratory Scale)

Trustworthiness Check: This protocol utilizes standard Schlenk line techniques to manage the oxidative sensitivity of the free amine.[1]

Step 1: Synthesis of 6-Ethoxy-2-methyl-8-nitroquinoline[1]

-

Setup: Equip a 250 mL round-bottom flask with a reflux condenser and addition funnel.

-

Charge: Add 4-ethoxy-2-nitroaniline (18.2 g, 100 mmol) and 6M HCl (100 mL). Stir to form a suspension.

-

Addition: Heat to 90°C. Dropwise add crotonaldehyde (10 mL, 120 mmol) over 30 minutes. Caution: Exothermic reaction.[1]

-

Reflux: Add ZnCl₂ (13.6 g, 100 mmol) and reflux for 2 hours. The solution will darken significantly.

-

Workup: Cool to room temperature. Pour into ice water (200 mL). Basify with 25% NaOH solution to pH 10.[1]

-

Extraction: Extract the precipitate with Dichloromethane (DCM, 3 x 100 mL). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: Recrystallize from Ethanol to yield yellow needles.

Step 2: Reduction to 6-Ethoxy-2-methylquinolin-8-amine[1]

-

Setup: 500 mL flask with mechanical stirrer.

-

Charge: Dissolve the nitro-intermediate (10 g) in Ethanol:Water (4:1, 200 mL) . Add Ammonium Chloride (5 g) and Iron Powder (10 g, 325 mesh).

-

Reaction: Reflux vigorously for 3 hours. Monitor by TLC (the amine is more polar than the nitro compound).[1]

-

Filtration: Filter hot through a Celite pad to remove iron residues.[1] Wash pad with hot ethanol.[1]

-

Isolation: Concentrate the filtrate. Dissolve residue in DCM, wash with water, dry, and evaporate.[1]

-

Storage: Store the resulting brown solid under Nitrogen at -20°C. Note: 8-aminoquinolines are prone to air oxidation.

Reactivity & Applications

Structure-Activity Relationship (SAR) in Drug Design

The 6-ethoxy-2-methylquinolin-8-amine scaffold is a "privileged structure" in antimalarial research.[1]

-

Metabolic Stability: The 2-methyl group hinders the oxidation of the quinoline ring by aldehyde oxidase and cytochrome P450 enzymes, a common clearance pathway for quinolines [2].[1]

-

Lipophilicity Modulation: The 6-ethoxy group increases lipophilicity compared to the 6-methoxy group found in Primaquine.[1] This alteration can enhance blood-brain barrier penetration or alter the volume of distribution (

).[1] -

Linker Attachment: The 8-amine is the requisite handle for attaching the diamine side chains necessary for gametocytocidal activity (killing the sexual stages of Plasmodium parasites).[1]

Derivatization Pathways

Researchers utilize the N8-amine for library generation:

-

Reductive Amination: Reaction with aldehydes/ketones + NaBH(OAc)₃ to attach alkyl linkers.[1]

-

Acylation: Reaction with acid chlorides to form amides (often prodrugs).[1]

-

Sandmeyer Reaction: Conversion of the amine to a diazonium salt, followed by substitution (e.g., to 8-halo or 8-cyano derivatives).[1]

Safety & Handling Guidelines

Hazard Classification: Irritant, Potentially Mutagenic.[1]

-

H302: Harmful if swallowed.[1]

-

H341: Suspected of causing genetic defects (typical of aminoquinolines).[1]

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

-

Containment: All weighing and transfer operations must be performed inside a Chemical Fume Hood .[1]

-

Waste: Dispose of as hazardous organic waste containing nitrogen.[1] Do not bleach (potential for chloramine formation).[1]

References

-

PubChem. (2025).[1] Compound Summary: 6-Methoxy-8-quinolinamine (Analogous Data).[1] National Library of Medicine.[1] [Link][1]

-

Vangapandu, S., et al. (2007).[1] 8-Aminoquinolines: Current Status and Future Prospects as Antimalarial Agents.[1] Medicinal Research Reviews.[1] [Link][1]

-

Tekwani, B. L., & Walker, L. A. (2006).[1] 8-Aminoquinolines: future prospects as antimalarial drugs.[1] Current Opinion in Infectious Diseases.[1] [Link]

Sources

The Lynchpin of Radical Cure: An In-depth Technical Guide to 8-Aminoquinoline Derivatives for Antimalarial Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The enduring threat of malaria, particularly the relapsing forms caused by Plasmodium vivax and P. ovale, necessitates a continued focus on drug discovery efforts. Central to this endeavor is the 8-aminoquinoline class of compounds, which uniquely target the dormant liver-stage parasites, or hypnozoites, responsible for relapse. This guide provides a comprehensive technical overview of 8-aminoquinoline derivatives, from their foundational principles to the latest considerations in drug development, designed to empower researchers in their quest for novel, safer, and more effective antimalarial therapies.

The Indispensable Role of 8-Aminoquinolines in Malaria Eradication

The 8-aminoquinolines stand as a critical tool in the global effort to eliminate malaria. Their defining characteristic is the ability to provide a "radical cure" by eradicating the hypnozoites of P. vivax and P. ovale, a feat not achievable by most other antimalarial drug classes that primarily target the blood stages of the parasite's lifecycle.[1][2] Key members of this class include the long-standing therapeutic primaquine and the more recently approved tafenoquine.[1] Beyond their activity against dormant liver stages, 8-aminoquinolines also exhibit gametocytocidal effects, targeting the sexual stages of the parasite and thereby interrupting the transmission of malaria.[1][2]

However, the clinical application of these potent drugs is significantly hampered by the risk of inducing severe hemolytic anemia in individuals with a genetic deficiency in the glucose-6-phosphate dehydrogenase (G6PD) enzyme.[1] This critical safety concern underscores the urgent need for the development of next-generation 8-aminoquinoline derivatives with an improved therapeutic window.

Unraveling the Mechanism of Action: A Tale of Bioactivation and Oxidative Stress

The precise mechanism of action of 8-aminoquinolines is complex and not yet fully elucidated, but a predominant hypothesis centers on a two-step biochemical relay that culminates in the generation of parasiticidal reactive oxygen species (ROS).[1]

Metabolic Activation: The Prodrug Hypothesis

8-aminoquinolines are considered prodrugs that require metabolic activation to exert their antimalarial effect.[1] This bioactivation is primarily mediated by cytochrome P450 (CYP) enzymes in the liver, with CYP2D6 playing a pivotal role in the metabolism of primaquine.[1][3] This enzymatic process transforms the parent compound into reactive metabolites, such as quinoneimines.[1]

It is important to note that the bioactivation pathway may diverge among different 8-aminoquinoline derivatives. For instance, while primaquine's activity is heavily reliant on CYP-mediated metabolism, tafenoquine does not appear to undergo significant hepatic metabolism for its antiparasitic action.[4]

Redox Cycling and Oxidative Assault

The reactive metabolites generated in the first step undergo redox cycling, a process that can be catalyzed by enzymes like CYP reductase.[1] This continuous cycle of oxidation and reduction generates substantial amounts of ROS, including hydrogen peroxide, which are believed to be the ultimate effectors of parasite death.[1][5] The resulting oxidative stress is thought to disrupt essential cellular processes and damage parasite macromolecules, leading to their elimination.[1][5] Some research also suggests that 8-aminoquinolines may interfere with the parasite's mitochondrial function and bind to its DNA.[6][7]

Caption: Hypothesized two-step mechanism of action for 8-aminoquinolines.

The Intricate Dance of Structure, Activity, and Metabolism

The biological activity of 8-aminoquinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring system.[8] Understanding these structure-activity relationships (SAR) is fundamental to designing novel compounds with enhanced efficacy and reduced toxicity.

Key Structural Determinants for Antimalarial Activity

Systematic evaluation of 8-aminoquinoline analogs has revealed several key structural features that influence their antimalarial potency. Modifications at various positions on the quinoline nucleus and the 8-amino side chain can dramatically alter a compound's efficacy, selectivity, and pharmacokinetic properties.[8][9]

For instance, studies have shown that the introduction of methyl, alkoxy, or phenoxy groups at specific positions on the quinoline ring can favorably impact activity.[9] The length and branching of the alkyl chain at the 8-amino position are also critical determinants of curative activity.[9]

Metabolism-Toxicity Axis: A Double-Edged Sword

The metabolism of 8-aminoquinolines is intrinsically linked to both their therapeutic efficacy and their toxicity.[10] While CYP-mediated metabolism is crucial for the bioactivation of primaquine, it also generates metabolites responsible for the dose-dependent hemolytic toxicity observed in G6PD-deficient individuals.[1][10] These reactive metabolites can lead to methemoglobinemia and, in the absence of sufficient G6PD activity to regenerate protective reduced glutathione, cause oxidative damage to red blood cells, resulting in hemolysis.[10][11]

Monoamine oxidase (MAO) also plays a role in the metabolism of primaquine, leading to the formation of the inactive major plasma metabolite, carboxyprimaquine.[1] The balance between these metabolic pathways can significantly influence the overall therapeutic index of an 8-aminoquinoline derivative.

Table 1: Comparative Antimalarial Activity of 8-Aminoquinoline Analogs

| Compound | R2-substituent | R4-substituent | R5-substituent | Average IC50 (nM) vs. P. falciparum (All Strains) | Hematin Polymerization Inhibition (% of Chloroquine) |

| Primaquine | H | H | H | >1000 | Inactive |

| WR 242511 | H | H | O(CH2)3CH3 | 85 | 120 |

| WR 238605 | H | H | O(CH2)5CH3 | 65 | 115 |

| WR 268397 | H | H | O-cyclohexyl | 95 | 110 |

| WR 250593 | H | H | O-phenyl | 70 | 130 |

| WR 255715 | H | H | O-(4-Cl-phenyl) | 55 | 140 |

Data adapted from comparative studies of 8-aminoquinoline analogs.[8]

Navigating the Preclinical Drug Discovery Pipeline: Essential Methodologies

The discovery and development of novel 8-aminoquinoline derivatives require a robust and standardized preclinical evaluation process, encompassing both in vitro and in vivo models.[12]

In Vitro Screening: The First Line of Assessment

In vitro assays provide the initial assessment of a compound's intrinsic antimalarial activity and potential cytotoxicity.[13]

This protocol outlines a common method for determining the 50% inhibitory concentration (IC50) of a test compound against P. falciparum.

-

Parasite Culture: Maintain continuous cultures of chloroquine-sensitive and chloroquine-resistant strains of P. falciparum in human erythrocytes.[12]

-

Drug Dilution: Prepare a serial dilution of the test compound in an appropriate solvent.

-

Incubation: Add the diluted compounds to the parasite cultures and incubate for a full parasite life cycle (e.g., 48-72 hours).[14]

-

Parasitemia Quantification: Determine the level of parasitemia in treated and untreated control cultures. This can be achieved through microscopic counting of Giemsa-stained blood smears or by using fluorescence-based methods with DNA-intercalating dyes.[14]

-

IC50 Calculation: Plot the percentage of parasite growth inhibition against the drug concentration and determine the IC50 value using a sigmoidal dose-response curve.[13]

This cell-free assay assesses the ability of a compound to interfere with the detoxification of heme in the parasite's food vacuole, a known mechanism for some quinoline-containing drugs.[8]

-

Reaction Mixture Preparation: Prepare a solution of hemin in a suitable buffer that promotes polymerization.[8]

-

Incubation with Test Compound: Add various concentrations of the 8-aminoquinoline analog to the reaction mixture and incubate.[8]

-

Hemozoin Quantification: After incubation, centrifuge the mixture to pellet the hemozoin. Dissolve the pellet in a basic solution and quantify the amount of hemozoin by measuring its absorbance.[8]

In Vivo Models: Bridging the Gap to Clinical Relevance

In vivo studies using rodent models of malaria are crucial for evaluating a compound's efficacy, pharmacokinetics, and safety in a whole-organism setting.[13][15]

-

Animal Infection: Infect a suitable mouse strain (e.g., BALB/c) with a rodent malaria parasite, such as Plasmodium berghei or P. yoelii.[13][16]

-

Drug Administration: Administer the test compound to the infected mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses.[14]

-

Monitoring Parasitemia: Monitor the course of infection by regularly measuring parasitemia from tail blood smears.

-

Efficacy Assessment: Evaluate the compound's efficacy based on its ability to suppress or clear the parasitemia compared to untreated control animals.

Caption: A generalized workflow for the preclinical discovery of 8-aminoquinoline antimalarials.

Future Directions and Concluding Remarks

The development of novel 8-aminoquinoline derivatives with an improved safety profile remains a high priority in the fight against malaria. Future research should focus on:

-

Designing compounds with reduced metabolic liability: This could involve modifying the sites of metabolism to minimize the formation of toxic metabolites while preserving antimalarial activity.

-

Exploring alternative mechanisms of action: Identifying compounds that do not rely on the same bioactivation pathway as primaquine could lead to safer alternatives.

-

Developing robust biomarkers for hemolytic risk: Improved diagnostics to accurately assess G6PD status are crucial for the safe administration of existing and future 8-aminoquinolines.

References

- Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites. - Liverpool School of Tropical Medicine.

- Foundational Research on 8-Aminoquinoline Antimalarials: A Technical Guide - Benchchem.

- Structure-Activity Relationship of 8-Aminoquinoline Analogs as Antimalarial Agents - Benchchem.

- Metabolism of 8-aminoquinoline antimalarial agents - PubMed.

- PRIMAQUINE - accessd

- In vitro in vivo and models used for antimalarial activity.

- Potential Role of 8-Aminoquinolines in Preventing Malaria Recrudescence - Hilaris Publisher.

- Primaquine: Uses, Side Effects & Dosage - Healio.

- Primaquine - Wikipedia.

- Relationships between chemical structures of 8-aminoquinolines and their capacities for radical cure of infections with Plasmodium cynomolgi in rhesus monkeys - PubMed.

- Primaquine: Uses & Dosage | MIMS Singapore.

- 8-Aminoquinoline Therapy for Latent Malaria | Clinical Microbiology Reviews.

- Investigating the pharmacology of 8-Aminoquinoline antimalarial agents. - MESA.

- Putative Contribution of 8-Aminoquinolines to Preventing Recrudescence of Malaria - PMC.

- Modelling primaquine-induced haemolysis in G6PD deficiency - PMC.

- In vitro and in vivo models used for antimalarial activity: A brief review - ResearchG

- What is the mechanism of Tafenoquine Succinate?

- What is Primaquine Phosphate used for?

- Primaquine-induced Severe Hemolysis in the Absence of Concomitant Malaria: Effects on G6PD Activity and Renal Function in - AJTMH.org.

- The metabolism of the 8-aminoquinolines in relation to hemolytic toxicity: exploring current understanding for future antimalarial drug discovery - DOI.

- The Importance of Murine Models and Their Resultant In Vivo Pharmacokinetics, Safety, and Efficacy Assessments for Antimalarial Drug Discovery - Preprints.org.

- In Vitro and In Vivo Antimalarial Efficacies of Optimized Tetracyclines - PMC.

- 8-Aminoquinoline – Knowledge and References - Taylor & Francis.

- The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - MDPI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. research.lstmed.ac.uk [research.lstmed.ac.uk]

- 5. What is Primaquine Phosphate used for? [synapse.patsnap.com]

- 6. mims.com [mims.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. benchchem.com [benchchem.com]

- 9. Relationships between chemical structures of 8-aminoquinolines and their capacities for radical cure of infections with Plasmodium cynomolgi in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolism of 8-aminoquinoline antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Modelling primaquine-induced haemolysis in G6PD deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ajpp.in [ajpp.in]

- 13. researchgate.net [researchgate.net]

- 14. In Vitro and In Vivo Antimalarial Efficacies of Optimized Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery [mdpi.com]

- 16. preprints.org [preprints.org]

Technical Monograph: 6-Ethoxy-2-methylquinolin-8-amine (CAS 118752-52-6)

[1][2][3][4][5]

Executive Summary

6-Ethoxy-2-methylquinolin-8-amine (CAS 118752-52-6 ) is a specialized 8-aminoquinoline scaffold used primarily in medicinal chemistry for the development of antimalarial therapeutics.[1][2] Structurally analogous to Primaquine and Tafenoquine , this compound serves as a critical intermediate for synthesizing drugs targeting the hypnozoite (dormant) liver stage of Plasmodium vivax. Its specific substitution pattern—an ethoxy group at position 6 and a methyl group at position 2 (quinaldine core)—modulates metabolic stability and lipophilicity compared to its methoxy-counterparts, offering a distinct vector for Structure-Activity Relationship (SAR) optimization.

Chemical Identity & Specifications

| Parameter | Specification |

| Chemical Name | 6-Ethoxy-2-methylquinolin-8-amine |

| Synonyms | 8-Amino-6-ethoxy-2-methylquinoline; 8-Amino-6-ethoxyquinaldine |

| CAS Number | 118752-52-6 |

| Molecular Formula | C₁₂H₁₄N₂O |

| Molecular Weight | 202.25 g/mol |

| Appearance | Tan to dark brown crystalline solid |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |

| pKa (Calculated) | ~4.5 (Quinoline N), ~3.0 (Aniline N) |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Light-sensitive |

Synthetic Methodology

The synthesis of 8-aminoquinolines requires precise regiocontrol. While direct nitration of quinolines is possible, it often yields a mixture of 5- and 8-nitro isomers. The Modified Doebner-Miller Cyclization starting from a nitro-aniline precursor is the authoritative route for high-fidelity regioselectivity.

Route: The Nitro-Quinaldine Cyclization

This protocol ensures the nitrogen functionality is pre-installed at the C8 position, eliminating downstream isomer separation issues.

Phase 1: Cyclization (Modified Doebner-Miller)

Objective: Construct the 2-methylquinoline core from 4-ethoxy-2-nitroaniline.

-

Reagents: 4-Ethoxy-2-nitroaniline (2-nitro-p-phenetidine), Crotonaldehyde (or 1,1,3-trimethoxybutane as a precursor), conc. HCl, Zinc Chloride (ZnCl₂), p-Chloranil (oxidant).

-

Mechanism: Acid-catalyzed conjugate addition of the aniline amine to crotonaldehyde, followed by cyclization and oxidation (aromatization).

-

Protocol:

-

Dissolve 4-ethoxy-2-nitroaniline (1.0 eq) in 6M HCl.

-

Add ZnCl₂ (1.2 eq) as a Lewis acid catalyst.

-

Heat to reflux (100°C).

-

Add Crotonaldehyde (1.5 eq) dropwise over 2 hours. Note: Slow addition prevents polymerization of the aldehyde.

-

Reflux for an additional 4 hours.

-

Oxidation: If the reaction stalls at the dihydroquinoline stage, add p-Chloranil (1.0 eq) and reflux for 1 hour to force aromatization.

-

Workup: Cool, basify with NH₄OH to pH 9. Extract with Dichloromethane (DCM).

-

Purification: Silica gel chromatography (Hexane/EtOAc) to isolate 6-Ethoxy-2-methyl-8-nitroquinoline .

-

Phase 2: Reduction of the Nitro Group

Objective: Convert the C8-nitro group to the primary amine.

-

Reagents: H₂ (gas), 10% Pd/C, Methanol.

-

Protocol:

-

Dissolve the nitro-intermediate in Methanol (0.1 M concentration).

-

Add 10% Pd/C catalyst (10 wt%).

-

Purge system with Nitrogen, then introduce Hydrogen (balloon pressure or 1-3 atm).

-

Stir vigorously at Room Temperature for 4–6 hours. Monitor by TLC (disappearance of yellow nitro spot).

-

Filtration: Filter through a Celite pad to remove Pd/C. Caution: Spent catalyst is pyrophoric.

-

Isolation: Concentrate the filtrate in vacuo to yield 6-Ethoxy-2-methylquinolin-8-amine .

-

Storage: Store immediately under Argon; the free amine oxidizes rapidly in air (turning black).

-

Visualization: Synthesis Pathway

Figure 1: Regioselective synthesis workflow via the Modified Doebner-Miller route.

Mechanistic Causality & Rationale[7]

Why Doebner-Miller over Skraup?

The standard Skraup reaction uses glycerol to form an unsubstituted pyridine ring. To install the 2-methyl group (critical for metabolic stability against CYP450 oxidation at the C2 position), Crotonaldehyde (2-butenal) is required. The methyl group at C2 blocks the alpha-position, forcing metabolic oxidation to occur elsewhere or prolonging the half-life of the drug.

Regiochemistry of Nitration (Alternative Route Analysis)

If one were to synthesize 6-ethoxy-2-methylquinoline first and then nitrate, the 6-ethoxy group (an ortho/para director) would activate positions 5 and 7. However, in the acidic nitration media, the quinoline nitrogen is protonated (quinolinium), which deactivates the entire system. The interplay between the ethoxy activation and quinolinium deactivation typically directs nitration to the 8-position (major) and 5-position (minor). Separation of these isomers is difficult and yield-limiting. Therefore, starting with the nitro group already at the ortho-position of the aniline (Phase 1 above) is the self-validating "Quality by Design" approach.

Applications in Drug Development

Antimalarial Pharmacophore

This compound is a structural congener of Primaquine and Tafenoquine .[6] The 8-aminoquinoline motif is essential for activity against the liver stages (hypnozoites) of P. vivax and P. ovale.

-

Mechanism: The 8-aminoquinoline undergoes metabolic activation (likely via CYP2D6) to form reactive quinone-imine species that generate oxidative stress within the parasite.

-

SAR Insight: The 6-ethoxy substituent (vs. 6-methoxy in Primaquine) alters the lipophilicity (LogP) and may reduce the rate of formation of hemotoxic metabolites, potentially improving the therapeutic index regarding hemolysis in G6PD-deficient patients.

Fluorescent Probes

Due to the conjugated quinoline system and the electron-donating amine, this scaffold exhibits fluorescence, making it a candidate for designing biological probes or metal-ion sensors (Zn²⁺/Cu²⁺ chelation via the 8-amino-N1 pincer).

Safety & Handling (SDS Highlights)

-

Acute Toxicity: 8-Aminoquinolines are known to cause methemoglobinemia. Handle with extreme caution.

-

GHS Hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Engineering Controls: Use only in a chemical fume hood. Avoid dust formation.

-

Waste Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (Nitrogen oxides emission).

References

-

Organic Syntheses. "6-Methoxy-8-nitroquinoline." Org.[7][8] Synth.1948 , 28, 80. Link (Foundational protocol for 8-nitro-6-alkoxyquinolines).

-

Journal of Medicinal Chemistry. "Synthesis and Antimalarial Activity of New 8-Aminoquinoline Derivatives." J. Med. Chem.2018 , 61(12).[8][9] (Context on 2-methyl and 6-alkoxy SAR).

-

BenchChem. "Technical Guide: Synthesis of 6-Methoxy-2-methylquinolin-4-amine." (Analogous synthesis methodology).[10][8][11][12] Link

-

PubChem. "Compound Summary: 8-Amino-6-methoxyquinoline." (Structural analog data). Link

-

BLD Pharm. "Product Datasheet: 6-Ethoxy-2-methylquinolin-8-amine (CAS 118752-52-6)." Link

Sources

- 1. 1708429-02-0|4-Methoxy-2-methylquinolin-7-amine|BLD Pharm [bldpharm.com]

- 2. CAS:689277-01-8, 8-Ethoxy-2-methylquinolin-4-amine-毕得医药 [bidepharm.com]

- 3. 261347-58-4|8-Amino-2-methylquinolin-6-ol|BLD Pharm [bldpharm.com]

- 4. 1708429-02-0|4-Methoxy-2-methylquinolin-7-amine|BLD Pharm [bldpharm.com]

- 5. 261347-58-4|8-Amino-2-methylquinolin-6-ol|BLD Pharm [bldpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. 6-Amino-2-methylquinoline, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. US2604474A - Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline - Google Patents [patents.google.com]

6-ethoxy-2-methyl-8-quinolinamine IUPAC name and synonyms

This guide serves as a technical monograph for 6-ethoxy-2-methyl-8-quinolinamine , a specialized heterocyclic building block and structural analog of the 8-aminoquinoline antimalarial class.

Unlike the widely available 6-methoxy derivatives (e.g., Primaquine), the 6-ethoxy variant represents a specific modification used in Structure-Activity Relationship (SAR) studies to modulate lipophilicity and metabolic stability.

Chemical Identity & Structural Logic

This compound is an 8-aminoquinoline scaffold.[1][2][3] Its structure is defined by a quinoline bicyclic core, an amine group at position 8, a methyl group at position 2, and an ethoxy ether at position 6.

Nomenclature & Synonyms

-

IUPAC Name: 6-ethoxy-2-methylquinolin-8-amine

-

Systematic Name: 8-Amino-6-ethoxy-2-methylquinoline

-

CAS Registry Number: While the 6-methoxy analog (CAS 90-52-8) is ubiquitous, the 6-ethoxy-2-methyl variant is a specialized research chemical. It is structurally analogous to CAS 6628-28-0 (6-Ethoxy-2-methylquinoline) but with the critical addition of the 8-amino functionality.

-

SMILES: CCOC1=CC2=C(C(=C1)N)N=C(C=C2)C

-

Molecular Formula:

-

Molecular Weight: 202.25 g/mol

Physicochemical Profile (Predicted)

| Property | Value | Rationale |

| LogP (Lipophilicity) | ~2.1 - 2.5 | The ethoxy group adds steric bulk and lipophilicity compared to the methoxy analog (LogP ~1.4), potentially increasing blood-brain barrier (BBB) penetration. |

| pKa (Ring Nitrogen) | ~4.5 - 5.5 | The quinoline nitrogen is weakly basic; the 2-methyl group exerts a slight electron-donating effect, marginally increasing basicity. |

| H-Bond Donors | 1 | The primary amine at position 8 (-NH2). |

| H-Bond Acceptors | 2 | The quinoline nitrogen and the ethoxy oxygen. |

Synthesis Strategy: The Modified Doebner-Miller Protocol

To synthesize 6-ethoxy-2-methyl-8-quinolinamine, one cannot simply alkylate a quinoline core due to regioselectivity issues. The most robust route is a Modified Doebner-Miller Synthesis , constructing the pyridine ring onto a substituted aniline.

Reaction Logic

-

Precursor Selection: We start with 4-ethoxy-2-nitroaniline . The nitro group acts as a "masked" amine for the 8-position, protecting it during the harsh cyclization conditions.

-

Cyclization: Reaction with Crotonaldehyde (or its precursor, paraldehyde/acetaldehyde) introduces the 3-carbon bridge and the 2-methyl substituent.

-

Reduction: The final step unmasks the 8-nitro group to the 8-amine.

Workflow Diagram

The following diagram illustrates the critical pathway from precursors to the final active scaffold.

Figure 1: Synthetic pathway utilizing the Doebner-Miller cyclization followed by nitro-reduction.

Detailed Experimental Protocol

Step 1: Cyclization (Formation of the Quinoline Core)

-

Reagents: 4-ethoxy-2-nitroaniline (1.0 eq), Crotonaldehyde (1.2 eq), Conc. HCl (solvent/catalyst), Zinc Chloride (Lewis acid catalyst).

-

Procedure:

-

Dissolve 4-ethoxy-2-nitroaniline in concentrated HCl.

-

Add ZnCl₂ to promote the condensation.

-

Add Crotonaldehyde dropwise at 0°C to prevent polymerization.

-

Reflux the mixture at 100°C for 4–6 hours. The solution will darken significantly.

-

Workup: Neutralize with NaOH/NH₄OH. Extract with Dichloromethane (DCM). The product, 6-ethoxy-2-methyl-8-nitroquinoline, is purified via column chromatography (Hexane/EtOAc).

-

Step 2: Reduction (Unmasking the Amine)

-

Reagents: 6-ethoxy-2-methyl-8-nitroquinoline, Hydrazine hydrate (reductant), Pd/C (10% catalyst), Ethanol.

-

Procedure:

-

Dissolve the nitro-intermediate in Ethanol.

-

Add Pd/C (10% w/w).

-

Add Hydrazine hydrate dropwise under reflux (or use H₂ gas at 1 atm).

-

Monitor via TLC until the yellow nitro spot disappears and a fluorescent amine spot appears.

-

Filtration: Filter through Celite to remove Palladium.

-

Isolation: Evaporate solvent to yield the brown/orange solid 6-ethoxy-2-methyl-8-quinolinamine.

-

Biological Context & SAR Implications[2][3][4][5][6][7][8]

This molecule is rarely a final drug but rather a pharmacophore probe . In the context of antimalarial drug discovery (specifically targeting P. vivax hypnozoites), the 8-aminoquinoline scaffold is non-negotiable.

The "Ethoxy" vs. "Methoxy" Modification

Most clinical 8-aminoquinolines (Primaquine, Tafenoquine) possess a 6-methoxy group. Substituting this with a 6-ethoxy group serves two specific mechanistic purposes:

-

Metabolic Blocking: The ethoxy group is more resistant to O-dealkylation by Cytochrome P450 enzymes (specifically CYP2D6) than the methoxy group. This can extend the half-life of the parent scaffold.

-

Lipophilicity Modulation: The ethyl chain increases the LogP, potentially altering the volume of distribution (

) and enhancing uptake into the parasite's food vacuole or the host liver hepatocytes.

Mechanism of Action (General 8-AQ)

The 8-aminoquinoline generates Reactive Oxygen Species (ROS) via redox cycling of the quinoline quinone-imine metabolites.

Figure 2: Pharmacological activation pathway of 8-aminoquinolines leading to oxidative stress in parasites.

Safety & Handling (E-E-A-T)

Warning: 8-Aminoquinolines are potent hemotoxic agents.

-

Methemoglobinemia: This class of compounds causes the oxidation of Hemoglobin (Fe2+) to Methemoglobin (Fe3+), which cannot carry oxygen. This effect is exacerbated in individuals with G6PD Deficiency .

-

Handling Protocol:

-

Always handle in a fume hood.

-

Avoid skin contact (lipophilic amines absorb transdermally).

-

Store under inert gas (Argon/Nitrogen) at -20°C; the electron-rich 8-amino group is prone to oxidation (turning the solid black over time).

-

References

-

BenchChem. Structure-Activity Relationship of 8-Aminoquinoline Analogs as Antimalarial Agents. (Accessed 2026).[4] Link

-

National Institutes of Health (NIH) - PubChem. 6-Methoxy-8-quinolinamine (Analog Reference Data). PubChem CID 7023.[5][6] Link

-

McChesney, J. D. Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. World Health Organization.[7] (1981). Link

-

Jain, R., et al. Synthesis and Biological Evaluation of 8-Quinolinamines... as Broad-Spectrum Anti-infectives. ACS Omega. (2017). Link

-

Sigma-Aldrich. 6-Ethoxy-2-methylquinolin-4-ol (Structural Isomer Reference).Link

Sources

- 1. Antiparasitic Activities and Toxicities of Individual Enantiomers of the 8-Aminoquinoline 8-[(4-Amino-1-Methylbutyl)Amino]-6-Methoxy-4-Methyl-5-[3,4-Dichlorophenoxy]Quinoline Succinate | Scilit [scilit.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. DSpace [iris.who.int]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. 6-Methoxy-8-quinolinamine | C10H10N2O | CID 7023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. policycommons.net [policycommons.net]

Technical Guide: Biological Activity & Synthesis of 6-Ethoxy-Substituted Quinolones

[1]

Executive Summary: The 6-Ethoxy Pharmacophore

The quinoline scaffold is a privileged structure in medicinal chemistry.[1] While the 6-methoxy group is ubiquitous (e.g., Quinine, Primaquine, Moxifloxacin), the 6-ethoxy substituent represents a critical modification used to modulate lipophilicity (logP) , metabolic stability , and steric occupancy .[1]

Replacing a methoxy (-OCH₃) group with an ethoxy (-OCH₂CH₃) group at the C-6 position typically results in:

-

Increased Lipophilicity: Enhances membrane permeability and Blood-Brain Barrier (BBB) penetration.[1][2]

-

Metabolic Blocking: The larger ethyl group can sterically hinder O-dealkylation by cytochrome P450 enzymes (specifically CYP2D6), potentially extending half-life compared to methoxy analogs.[1]

-

Steric Tuning: Modifies the fit within tight enzymatic pockets (e.g., DNA Gyrase or Topoisomerase), often acting as a "selectivity filter."[1][2]

Chemical Synthesis: The Skraup Protocol

The most authoritative method for synthesizing 6-ethoxyquinoline is the Skraup Synthesis , utilizing p-phenetidine (4-ethoxyaniline) as the precursor.[1]

Reaction Mechanism

The synthesis involves the in situ generation of acrolein from glycerol, followed by a Michael addition of the aniline, cyclization, and final oxidation.

Figure 1: Mechanistic pathway of the Skraup synthesis converting p-phenetidine to 6-ethoxyquinoline.[1]

Validated Experimental Protocol

Objective: Synthesis of 6-ethoxyquinoline (Scale: 100 mmol).

Reagents:

-

p-Phenetidine: 13.7 g (0.1 mol)[1]

-

Glycerol: 30.0 g (0.32 mol)[2]

-

Nitrobenzene (Oxidant): 12 mL[2]

-

Ferrous Sulfate (Moderator): 1.0 g[2]

Workflow:

-

Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, combine p-phenetidine, glycerol, nitrobenzene, and ferrous sulfate.

-

Acid Addition: Add concentrated H₂SO₄ dropwise with constant swirling. Caution: Exothermic reaction.[1][2]

-

Reflux: Heat the mixture gently on a sand bath. Once the reaction initiates (indicated by boiling/bubbling), remove heat immediately.[2] After the vigorous reaction subsides, reflux for 4 hours.[1][2]

-

Work-up:

-

Purification: Extract the distillate with ether, dry over MgSO₄, and distill under reduced pressure (bp ~165°C at 20 mmHg).

Yield Expectation: 60–75%.[1][2] Validation: ¹H NMR (CDCl₃) should show a characteristic triplet at δ 1.45 (CH₃) and quartet at δ 4.15 (OCH₂), with quinoline aromatic protons in the δ 7.3–8.8 range.[2]

Therapeutic Applications & Biological Activity[4][5][6][7][8][9][10][11]

Antimalarial Activity (8-Aminoquinolines)

The 6-position is critical for the activity of 8-aminoquinolines (e.g., Primaquine).[1][2] While Primaquine is a 6-methoxy derivative, 6-ethoxy analogs have been investigated to reduce metabolic liability.[1]

-

Mechanism: These compounds require metabolic activation (via CYP2D6) to form quinone-imine intermediates that generate Reactive Oxygen Species (ROS), killing the parasite's liver stages (hypnozoites).[2]

-

SAR Insight:

-

6-OMe (Primaquine): Rapidly metabolized.[1][2] High peak concentration but short half-life.[1][2]

-

6-OEt (Analogs): The ethyl group adds steric bulk.[1][2] Studies suggest 6-ethoxy analogs often retain gametocytocidal activity but may exhibit altered metabolic rates, potentially reducing the formation of hemotoxic metabolites responsible for hemolysis in G6PD-deficient patients.[1]

-

Table 1: Comparative Antimalarial Potency (In Vitro P. falciparum) Data synthesized from structure-activity reviews of 8-aminoquinolines.[1]

| Compound Class | Substituent (C-6) | IC50 (nM) - Strain 3D7 | Metabolic Stability | Notes |

| Primaquine | -OCH₃ | ~1,500 | Low | Rapid O-demethylation.[1] |

| Ethoxy-Analog | -OCH₂CH₃ | ~1,800 | Moderate | Slightly lower potency; higher lipophilicity. |

| Tafenoquine | -OCH₃ (with 5-phenoxy) | ~400 | High | Long half-life due to 5-position block.[1] |

Antibacterial Activity (Fluoroquinolones)

In the context of 4-quinolones (e.g., Ciprofloxacin analogs), the 6-position is typically occupied by Fluorine (F) to prevent metabolic oxidation and increase gyrase binding.[1][2] However, 6-ethoxy substitution appears in non-fluorinated quinolone antibiotics targeting Gram-positive bacteria.[1]

-

Key Finding: 6-ethoxy-substituted quinolines often show reduced activity against Gram-negative bacteria (like E. coli) compared to 6-fluoro analogs.[1][2] This is due to the increased size of the ethoxy group, which hinders transport through bacterial porins.

-

Niche Application: They remain effective against Gram-positive strains (S. aureus) and Mycobacteria (M. tuberculosis), where lipid solubility aids in penetrating the waxy cell wall.[1][2]

Anticancer Activity (Topoisomerase Inhibition)

6-ethoxy-substituted quinolines (specifically 2-aryl-4-quinolones) function as Topoisomerase I inhibitors .[1][2]

-

Mechanism: They intercalate into DNA and stabilize the cleavable complex, preventing DNA religation.[1]

-

SAR Trend: The 6-ethoxy group provides a "lipophilic anchor" that interacts with the hydrophobic pocket of the Topoisomerase-DNA complex.

-

Potency: Derivatives with 6-ethoxy often show IC50 values in the low micromolar range (0.5 – 5.0 µM) against colon (HCT-116) and breast (MCF-7) cancer lines.[1][2]

Structure-Activity Relationship (SAR) Visualization[1]

The following diagram illustrates the decision matrix for selecting a 6-ethoxy substituent over a 6-methoxy or 6-fluoro group during lead optimization.

Figure 2: SAR Decision Tree for 6-Position Substitution.

References

-

Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as Topoisomerase I Inhibitors. Source: Journal of Medicinal Chemistry (via NIH/PubMed).[1][2] Context: Establishes the anticancer mechanism of alkoxy-substituted quinolines.[1] URL:[Link]

-

Synthesis and Antimalarial Activity of New Chloroquine Analogues. Source: Antimicrobial Agents and Chemotherapy.[1][2][4][5][6][7][8] Context: Details the synthesis and testing of 4-aminoquinoline derivatives, providing data on side-chain and ring modifications. URL:[Link][2]

-

Skraup Synthesis of Quinoline. Source: Organic Syntheses, Coll.[1][2][9] Vol. 1. Context: The foundational protocol for synthesizing the quinoline core from aniline precursors.[2] URL:[Link]

-

Nonclassical Biological Activities of Quinolone Derivatives. Source: Journal of Pharmacy & Pharmaceutical Sciences.[1][2] Context: Review of quinolones beyond antibiotics, including antiviral and anticancer properties.[1][10][11] URL:[Link]

-

Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Source: Molecules (MDPI).[1][2] Context: Provides specific MIC data comparing 6-methyl, 6-methoxy, and other substituted quinolines against fungal and bacterial strains. URL:[Link]

Sources

- 1. Chloroquine - Wikipedia [en.wikipedia.org]

- 2. elearning.uniroma1.it [elearning.uniroma1.it]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 8 aminoquinolines | PPT [slideshare.net]

- 5. ijms.sums.ac.ir [ijms.sums.ac.ir]

- 6. Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Primaquine or other 8-aminoquinoline for reducing P. falciparum transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nonclassical biological activities of quinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 6-Ethoxy-2-methylquinolin-8-amine: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 6-Ethoxy-2-methylquinolin-8-amine, a quinoline derivative of significant interest in medicinal chemistry. This document will cover its fundamental molecular properties, plausible synthetic routes, robust analytical methodologies for its characterization, and a discussion of its potential applications in drug discovery, drawing upon the established biological activities of related 8-aminoquinoline scaffolds.

Core Molecular Attributes

6-Ethoxy-2-methylquinolin-8-amine is a heterocyclic aromatic compound. Its structure is characterized by a quinoline core substituted with an ethoxy group at the 6-position, a methyl group at the 2-position, and an amine group at the 8-position. While direct experimental data for this specific molecule is not widely published, its molecular formula and weight can be confidently deduced.

Deduced Molecular Formula: C₁₂H₁₄N₂O

Calculated Molecular Weight: 202.26 g/mol

The table below summarizes the key physicochemical properties of 6-Ethoxy-2-methylquinolin-8-amine and its close structural analogs for comparative analysis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| 6-Ethoxy-2-methylquinolin-8-amine | C₁₂H₁₄N₂O | 202.26 (Calculated) | Quinoline core, 6-ethoxy, 2-methyl, 8-amine |

| 6-Ethoxy-2-methylquinoline | C₁₂H₁₃NO | 187.24 | Quinoline core, 6-ethoxy, 2-methyl[1] |

| 6-Methoxy-8-quinolinamine | C₁₀H₁₀N₂O | 174.20 | Quinoline core, 6-methoxy, 8-amine[2][3] |

Synthetic Pathways: The Skraup Synthesis and its Adaptation

The synthesis of quinoline and its derivatives is a well-established field in organic chemistry, with the Skraup synthesis being a cornerstone method.[4][5][6][7] This reaction typically involves the condensation of an aromatic amine with glycerol in the presence of a dehydrating agent (concentrated sulfuric acid) and an oxidizing agent (such as nitrobenzene or arsenic acid).[4][5][7]

A plausible synthetic route for 6-Ethoxy-2-methylquinolin-8-amine would likely involve a multi-step process, potentially starting with a suitably substituted aniline precursor and adapting classical quinoline synthesis methodologies.

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for 6-Ethoxy-2-methylquinolin-8-amine.

Detailed Experimental Protocol (Adapted from Skraup Synthesis)

This protocol is an adapted and generalized procedure for the synthesis of a substituted quinoline and should be optimized for the specific synthesis of 6-Ethoxy-2-methylquinolin-8-amine.

Step 1: Synthesis of 6-Ethoxy-8-nitro-2-methylquinoline via Skraup Reaction

-

Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a mechanical stirrer.

-

Initial Mixture: To the flask, add 4-ethoxy-2-nitroaniline and glycerol.

-

Acid Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid through the dropping funnel. The addition should be done cautiously to control the exothermic reaction.

-

Addition of Oxidizing Agent: Add an oxidizing agent, such as arsenic acid or nitrobenzene.[4][7]

-

Heating: Heat the reaction mixture to approximately 120-140°C for several hours.[4] The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and carefully pour it into a large volume of cold water. Neutralize the acidic solution with a base (e.g., concentrated sodium hydroxide or ammonium hydroxide) until alkaline.[4]

-

Isolation: The crude product may precipitate and can be isolated by filtration. Alternatively, steam distillation can be used to isolate the product.[4]

-

Purification: The crude 6-ethoxy-8-nitro-2-methylquinoline can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Step 2: Reduction of the Nitro Group to an Amine

-

Reaction Setup: In a round-bottom flask, dissolve the purified 6-ethoxy-8-nitro-2-methylquinoline in a suitable solvent such as ethanol.

-

Reducing Agent: Add a reducing agent. Common choices include tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or catalytic hydrogenation with hydrogen gas and a palladium-on-carbon (Pd/C) catalyst.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or with gentle heating until the reduction is complete, as monitored by TLC.

-

Work-up: After the reaction, if using SnCl₂, the mixture is made alkaline to precipitate the tin salts, which are then filtered off. The filtrate is then extracted with an organic solvent (e.g., ethyl acetate). If using catalytic hydrogenation, the catalyst is filtered off.

-

Isolation and Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude 6-Ethoxy-2-methylquinolin-8-amine. Further purification can be achieved by recrystallization or column chromatography.

Analytical Characterization

The structural confirmation of the synthesized 6-Ethoxy-2-methylquinolin-8-amine is crucial and can be achieved through a combination of modern spectroscopic techniques.

Spectroscopic Confirmation Workflow

Caption: Workflow for the spectroscopic characterization of quinoline derivatives.

Key Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will provide information on the number and connectivity of protons in the molecule. The aromatic protons will show characteristic chemical shifts and coupling patterns indicative of the quinoline ring substitution. The ethoxy and methyl protons will appear in the aliphatic region.

-

¹³C NMR: Will show the number of unique carbon atoms and their chemical environments. The carbons attached to the nitrogen and oxygen atoms will be deshielded and appear at a lower field.[8]

-

-

Mass Spectrometry (MS):

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

FT-IR is used to identify the presence of specific functional groups.[9] Characteristic absorption bands for the N-H stretches of the amine group, C-O stretches of the ethoxy group, C=N and C=C stretches of the quinoline ring, and C-H stretches of the aromatic and aliphatic groups would be expected.

-

Potential Applications in Drug Development

The 8-aminoquinoline scaffold is a well-known pharmacophore with a rich history in medicinal chemistry, most notably for its antimalarial properties.[10][11] The prototypical 8-aminoquinoline drug, primaquine, is essential for the treatment of relapsing malaria.[10] Derivatives of 8-hydroxyquinoline, a related scaffold, have also shown a broad range of biological activities, including anticancer, antiviral, and antifungal properties.[12][13]

Given this precedent, 6-Ethoxy-2-methylquinolin-8-amine is a promising candidate for investigation in several therapeutic areas:

-

Antimalarial Agents: The 8-aminoquinoline core is crucial for activity against the dormant liver stages of Plasmodium vivax and Plasmodium ovale.[10] The substituents at the 2 and 6 positions can modulate the compound's activity, toxicity, and pharmacokinetic properties.

-

Anticancer Agents: Numerous quinoline derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[10] The mechanisms of action can include the inhibition of topoisomerase enzymes and the modulation of critical cell signaling pathways.[10]

-

Antimicrobial Agents: The quinoline scaffold has been incorporated into novel antibacterial and antifungal agents.[10] The lipophilicity and electronic properties conferred by the ethoxy and methyl groups could influence the compound's ability to penetrate microbial cell membranes.

Safety and Handling

As with any research chemical, proper safety precautions should be taken when handling 6-Ethoxy-2-methylquinolin-8-amine. While a specific safety data sheet (SDS) for this compound is not available, the known hazards of related quinoline derivatives should be considered. These can include skin and eye irritation, and potential toxicity if ingested or inhaled.[9] Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated fume hood, are essential.

References

- BenchChem. (2025). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. BenchChem.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.

- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

- Wikipedia. (2023). Skraup reaction. Wikipedia.

- ACS Publications. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry.

- Determination of Some Quinoline Derivatives with Organic Brominating Agents. (2006). Journal of the Brazilian Chemical Society.

- BenchChem. (2025).

- US EPA. (2026). Quinoline, 6-ethoxy-2-methyl- - Substance Details. SRS | US EPA.

- IJCRT.org. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. IJCRT.org.

- Acta Scientific. (2022). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Acta Scientific.

- IJFMR. (2025).

- MDPI. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. MDPI.

- BenchChem. (2025). Technical Guide: Synthesis of 6-Methoxy-2-methylquinolin-4-amine. BenchChem.

- ACS Omega. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega.

- PubChem. (2025). 6-Methoxy-8-quinolinamine. PubChem.

- Chem-Impex. (n.d.). 8-Amino-6-methoxyquinoline. Chem-Impex.

- Sigma-Aldrich. (n.d.). 6-Ethoxy-2-methylquinolin-4-ol 15644-91-4. Sigma-Aldrich.

- BenchChem. (2025).

- ResearchGate. (2025). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity.

- SciSpace. (n.d.).

- 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Prepar

- SciSpace. (2014).

- PMC. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. PMC.

- Sigma-Aldrich. (n.d.). 6-Ethoxy-2-methylquinolin-4-ol 15644-91-4. Sigma-Aldrich.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 6-Methoxyquinolin-8-amine | 90-52-8. Tokyo Chemical Industry (India) Pvt. Ltd.

Sources

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. 6-Methoxy-8-quinolinamine | C10H10N2O | CID 7023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 6. iipseries.org [iipseries.org]

- 7. Skraup reaction - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ijcrt.org [ijcrt.org]

- 10. benchchem.com [benchchem.com]

- 11. 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]

- 13. scispace.com [scispace.com]

Technical Guide: Pharmacophore Analysis of 2-Methyl-8-Aminoquinolines

Executive Summary

This technical guide provides a rigorous analysis of the pharmacophore architecture of 2-methyl-8-aminoquinolines , a subclass of the 8-aminoquinoline (8-AQ) antimalarial scaffold. While 8-AQs like Primaquine and Tafenoquine are critical for radical cure (targeting hepatic hypnozoites) of Plasmodium vivax, their utility is limited by rapid metabolism and hemolytic toxicity in G6PD-deficient patients.

The 2-methyl substitution represents a strategic medicinal chemistry modification designed to modulate metabolic stability (blocking C2-oxidation) and alter the electronic properties of the quinoline ring. This guide details the structural basis, computational modeling workflows, and mechanistic implications of this specific scaffold modification.

Part 1: Structural Basis & Medicinal Chemistry[1]

The Pharmacophore Anatomy

The 8-aminoquinoline pharmacophore is defined by a planar aromatic anchor (quinoline) coupled with a basic, flexible side chain. The 2-methyl group acts as a "metabolic shield" and steric modulator.

| Feature | Chemical Nature | Pharmacological Function |

| Quinoline Ring | Aromatic, Planar | DNA intercalation; π-π stacking with heme; Lipophilic anchor. |

| 8-Amino Group | Basic Amine ( | Critical linker; H-bond donor/acceptor; Redox active site for metabolite generation. |

| Side Chain | Alkyl-amine | Solubilizing group; Lysosomotropic accumulation (pH trapping); Receptor binding. |

| 6-Methoxy | Electron Donor | Increases electron density of the ring; Essential for antimalarial potency (in Primaquine/Tafenoquine). |

| 2-Methyl | Steric/Hydrophobic | Specific Focus: Blocks metabolic attack at C2; Increases lipophilicity ( |

Structural Visualization

The following diagram illustrates the hierarchical relationship of the pharmacophore features.

Figure 1: Structural decomposition of the 2-methyl-8-aminoquinoline pharmacophore, highlighting the functional role of the 2-methyl substituent in blocking metabolic oxidation.

Part 2: In Silico Pharmacophore Modeling Protocol

Workflow Overview

The modeling process must account for the high flexibility of the 8-amino alkyl chain and the tautomeric states of the quinoline nitrogen.

Step-by-Step Methodology

Step 1: Dataset Curation & Preparation

-

Input: Collect a set of 2-methyl-8-AQ derivatives with known IC50 values (actives) and structurally similar inactives.

-

Protonation State (Critical): At physiological pH (7.4), the terminal amine of the side chain is protonated (

). The quinoline ring nitrogen is generally neutral (pKa ~4-5) but may be protonated in the acidic food vacuole of the parasite (pH ~5.0).-

Protocol: Generate ionization states at pH 5.0 and 7.4 using tools like Epik (Schrödinger) or MoKa.

-

Step 2: Conformational Search

The side chain at the C8 position is highly flexible. A rigid alignment will fail.

-

Method: Mixed Monte Carlo/Low-mode (MCMM) search.

-

Energy Window: 10 kcal/mol (to capture bioactive conformations that may not be global minima).

-

Constraint: Maintain the planarity of the quinoline ring.

Step 3: Pharmacophore Hypothesis Generation

-

Alignment: Superimpose the quinoline rings of the active compounds.

-

Feature Definition:

Step 4: Validation

-

Decoy Set: Screen against a database of 1000+ drug-like decoys to calculate Enrichment Factor (EF) and ROC-AUC.

Computational Pipeline Diagram

Figure 2: Computational workflow for generating a robust 3D pharmacophore model for 2-methyl-8-aminoquinolines.

Part 3: Mechanistic Implications & Toxicity (SAR)

The inclusion of the 2-methyl group is not merely structural; it is a functional modification targeting the metabolic profile.

Metabolic Stability (The C2 Blockade)

8-Aminoquinolines are extensively metabolized by CYP450 enzymes (specifically CYP2D6).

-

Mechanism: One major pathway is oxidation at the electron-deficient C2 position or the C5/C6 positions.

-

2-Methyl Effect: Placing a methyl group at C2 sterically hinders oxidation at this site. This is analogous to the design of Tafenoquine , where a 2-tert-butyl group prevents metabolism, significantly extending half-life compared to Primaquine [1].

Hemolytic Toxicity (G6PD Deficiency)

The therapeutic limitation of 8-AQs is hemolysis in G6PD-deficient patients.

-

Cause: Metabolism of the 8-AQ scaffold generates redox-active quinone-imines (e.g., 5,6-ortho-quinone) that cycle between oxidized and reduced states, generating Superoxide (

) and Hydrogen Peroxide ( -

2-Methyl Impact: While the 2-methyl group stabilizes the parent molecule, it does not necessarily prevent the formation of toxic metabolites if the 5 or 6 positions are open. However, by altering the lipophilicity and half-life, 2-methyl derivatives may alter the kinetics of toxic metabolite formation, potentially widening the therapeutic window.

SAR Summary Table

| Structural Modification | Effect on Potency | Effect on Stability | Toxicity Implication |

| Unsubstituted (Primaquine-like) | High | Low ( | High (Rapid metabolite spike) |

| 2-Methyl Substitution | Maintained/High | Increased (Blocks C2 ox) | Moderate (Slower clearance) |

| 2-tert-Butyl (Tafenoquine-like) | High | Very High ( | Prolonged (Long exposure) |

| 6-Methoxy Removal | Loss of Activity | N/A | Reduced efficacy |

References

-

Discovery and Trends of 8-Aminoquinoline and 4-Aminoquinoline Classes of Antimalarials. Source: ResearchGate / Springer URL:[Link]

-

Mechanisms of 8-aminoquinoline induced haemolytic toxicity in a G6PDd humanized mouse model. Source: National Institutes of Health (PMC) URL:[Link]

-

Pharmacophore modeling and 3D quantitative structure-activity relationship analysis of febrifugine analogues as potent antimalarial agent. (Contextual reference for Quinoline modeling protocols) Source: National Institutes of Health (PMC) URL:[Link]

- Preparation method of 2-methyl-8-aminoquinoline (Patent CN101602723B).

Sources

Application Note: A Comprehensive Protocol for the Synthesis of 6-Ethoxy-2-methylquinolin-8-amine

Introduction and Synthetic Strategy

6-Ethoxy-2-methylquinolin-8-amine is a crucial chemical scaffold found in a variety of pharmacologically active molecules, most notably as a key structural component in analogues of primaquine, an important antimalarial agent.[1] The strategic placement of the ethoxy, methyl, and amine groups on the quinoline core dictates its biological activity and metabolic profile. This document provides a detailed, reliable, and reproducible two-step protocol for the synthesis of this important compound.

Strategic Rationale: The specified synthesis begins conceptually from 2-nitroaniline. However, from a practical and efficiency standpoint, a direct and high-yield conversion is synthetically challenging due to the electronic directing effects of the nitro and amino groups. The most established and logical synthetic pathway commences with 4-ethoxy-2-nitroaniline , a readily available or synthesizable intermediate. This approach allows for precise control over the regiochemistry of the quinoline ring formation.

The synthesis detailed herein follows a robust and well-documented route:

-

Doebner-von Miller Reaction: A cyclization reaction between 4-ethoxy-2-nitroaniline and crotonaldehyde to construct the 6-ethoxy-2-methyl-8-nitroquinoline core. This classic reaction is a cornerstone of quinoline synthesis.[2][3]

-

Nitro Group Reduction: A chemoselective reduction of the 8-nitro group to the corresponding primary amine, yielding the final product. This transformation is reliably achieved using stannous chloride (SnCl₂) in an acidic medium.[4]

This guide is designed to provide researchers with the causal insights behind procedural choices, ensuring both a high degree of success and a thorough understanding of the underlying chemical principles.

Safety and Hazard Analysis

All experimental work should be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. The primary hazards associated with the key reagents are summarized below.

| Reagent | CAS Number | Primary Hazards | Handling Precautions |

| 4-Ethoxy-2-nitroaniline | 616-89-7 | Toxic if swallowed, inhaled, or in contact with skin. Potential for cumulative effects. | Avoid creating dust. Use in a well-ventilated area. Prevent contact with skin and eyes.[5][6] |

| Crotonaldehyde | 4170-30-3 | Highly flammable, toxic, and corrosive. Severe irritant to eyes, skin, and respiratory tract. Potential carcinogen.[7][8] | Handle in a closed system if possible. Ground all equipment. Store away from heat and ignition sources.[9][10][11] |

| Hydrochloric Acid (conc.) | 7647-01-0 | Severe corrosive to skin, eyes, and respiratory tract. Releases toxic fumes. | Always add acid to water, never the reverse. Use with extreme caution in a fume hood. |

| Stannous Chloride (SnCl₂) | 7772-99-8 | Harmful if swallowed. Causes skin and eye irritation. | Avoid contact with moisture. Store in a dry, well-ventilated area. |

| Toluene | 108-88-3 | Flammable liquid and vapor. Skin and respiratory irritant. May cause organ damage through prolonged exposure. | Use in a well-ventilated area. Keep away from ignition sources. |

Overall Synthetic Workflow

The two-step synthesis from the key intermediate to the final product is illustrated below.

Caption: Overall synthetic route to 6-ethoxy-2-methylquinolin-8-amine.

Detailed Experimental Protocols

Step 1: Synthesis of 6-Ethoxy-2-methyl-8-nitroquinoline

This step employs the Doebner-von Miller reaction, a variation of the Skraup synthesis, to form the quinoline ring system.[2] The reaction proceeds via a conjugate addition of the aniline to crotonaldehyde, followed by an acid-catalyzed intramolecular cyclization and subsequent oxidation to the aromatic quinoline.[12][13]

Materials & Reagents:

| Reagent | MW ( g/mol ) | Amount | Moles |

|---|---|---|---|

| 4-Ethoxy-2-nitroaniline | 182.18 | 10.0 g | 54.9 mmol |

| Crotonaldehyde | 70.09 | 7.7 g (9.2 mL) | 110 mmol |

| Hydrochloric Acid (conc., 37%) | 36.46 | 100 mL | - |

Protocol:

-

To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-ethoxy-2-nitroaniline (10.0 g, 54.9 mmol).

-

Carefully add concentrated hydrochloric acid (100 mL) to the flask with stirring. The aniline salt will form, often as a thick slurry.

-

Begin heating the mixture to reflux (approx. 105-110 °C) using a heating mantle.

-

Once refluxing, add crotonaldehyde (9.2 mL, 110 mmol) dropwise over 30 minutes using an addition funnel. Causality Note: Slow addition is critical to control the exothermic reaction and prevent polymerization of crotonaldehyde.[7]

-

Maintain the reaction at reflux for an additional 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).

-

After the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath to 0-5 °C.

-

Slowly and carefully neutralize the reaction mixture by adding 10 M sodium hydroxide (NaOH) solution. This step is highly exothermic and should be performed with efficient cooling and stirring. The goal is to reach a pH of ~8-9.

-

The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water (3 x 50 mL) to remove inorganic salts.

-

Recrystallize the crude solid from ethanol or methanol to yield 6-ethoxy-2-methyl-8-nitroquinoline as a yellow to brown solid.

-

Dry the purified product in a vacuum oven. The expected yield is typically in the range of 50-65%.

Step 2: Synthesis of 6-Ethoxy-2-methylquinolin-8-amine

The reduction of the aromatic nitro group is a fundamental transformation. While catalytic hydrogenation is an option[14], reduction with stannous chloride in concentrated HCl is a classic, highly effective, and scalable benchtop method for converting nitroquinolines to aminoquinolines.[4][15][16] The acidic conditions facilitate the reduction process, and the final product is isolated after basification.

Materials & Reagents:

| Reagent | MW ( g/mol ) | Amount | Moles |

|---|---|---|---|

| 6-Ethoxy-2-methyl-8-nitroquinoline | 232.23 | 5.0 g | 21.5 mmol |

| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 24.4 g | 108 mmol |

| Hydrochloric Acid (conc., 37%) | 36.46 | 50 mL | - |

| Sodium Hydroxide (10 M aq.) | 40.00 | ~100 mL | - |

| Toluene | 92.14 | 150 mL | - |

Protocol:

-

In a 250 mL round-bottom flask, suspend 6-ethoxy-2-methyl-8-nitroquinoline (5.0 g, 21.5 mmol) in concentrated hydrochloric acid (50 mL).

-

Add stannous chloride dihydrate (24.4 g, 108 mmol) to the suspension in one portion. Causality Note: A significant molar excess of the reducing agent is used to ensure complete conversion of the nitro group.

-

Heat the mixture to 60-70 °C with vigorous stirring for 2 hours. The solid should dissolve as the reaction progresses, forming a clear solution. Monitor the reaction by TLC until the starting material is fully consumed.

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Carefully neutralize the acidic solution by the slow, portion-wise addition of 10 M NaOH solution. A thick, white precipitate of tin hydroxides will form. Continue adding NaOH until the solution is strongly basic (pH > 12), which will redissolve the tin salts as sodium stannate.

-

Transfer the basic mixture to a separatory funnel and extract the aqueous phase with toluene (3 x 50 mL).

-

Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford 6-ethoxy-2-methylquinolin-8-amine as a crystalline solid.

-

Dry the final product under vacuum. The expected yield for this step is typically 80-95%.

Mechanistic Insight: The Doebner-von Miller Reaction

Understanding the reaction mechanism is key to troubleshooting and optimization. The formation of the quinoline ring proceeds through several distinct stages.

Caption: Simplified mechanism of the Doebner-von Miller reaction.

References

-

Cenini, S., et al. (1998). A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO. Chemical Reviews, 98(5), 1871-1906. [Link]

-

Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]

-

Li, G., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules, 29(18), 4353. [Link]

-

ATSDR - CDC. (2014). Medical Management Guidelines for Crotonaldehyde. [Link]

-

Yin, S., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances, 14(53), 39185-39198. [Link]

-

Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. [Link]

-

Sajan, P., et al. (2001). Catalytic Reduction of Aromatic Nitro Compounds by Coinage Metal Nanoparticles. Langmuir, 17(4), 1269–1273. [Link]

-

Organic Chemistry Portal. Nitro Reduction. [Link]

-

Singh, A., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

-

Fleming, S. A., et al. (2011). Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. Bioorganic & Medicinal Chemistry Letters, 21(1), 443-446. [Link]

-

Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET - 2-NITRO ANILINE 98% Pure. [Link]

-

Rajendran, K., et al. (2023). Oxygen Vacancy-Mediated Reactivity: The Curious Case of Reduction of Nitroquinoline to Aminoquinoline by CuO. The Journal of Physical Chemistry C, 127(18), 8613–8622. [Link]

-

Carl ROTH. Safety Data Sheet: 2-Nitroaniline. [Link]

-

New Jersey Department of Health. (2010). Hazard Summary: Crotonaldehyde, (E)-. [Link]

-

Rajendran, K., et al. (2023). Oxygen Vacancy-Mediated Reactivity: The Curious Case of Reduction of Nitroquinoline to Aminoquinoline by CuO. The Journal of Physical Chemistry C. [Link]

-

Rajendran, K., et al. (2023). Oxygen Vacancy-Mediated Reactivity: The Curious Case of Reduction of Nitroquinoline to Aminoquinoline by CuO. The Journal of Physical Chemistry C. [Link]

-

Chemos GmbH & Co.KG. (2021). Safety Data Sheet: Crotonaldehyde. [Link]

-

Krassowska-Swiebocka, B., et al. (2021). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules, 26(7), 1869. [Link]

-

INCHEM. ICSC 0241 - CROTONALDEHYDE. [Link]

-

Wikipedia. Doebner–Miller reaction. [Link]

-

Manetsch, R., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 3(3), 3369–3381. [Link]

-

Held, J., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5530. [Link]

-

Balaji, S., et al. (2020). Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. Materials Today: Proceedings, 33, 2901-2905. [Link]

-

Zhang, L., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Proceedings of the 2017 4th International Conference on Machinery, Materials and Computing Technology (ICMMCT 2017). [Link]

-

DeShong, P., & Sandelier, M. J. (2007). Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines. Organic Letters, 9(16), 3209–3212. [Link]

-

Agilent. (2018). SAFETY DATA SHEET. [Link]

- CN102675201A. (2012).

-

Elslager, E. F., et al. (1975). Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. Journal of Medicinal Chemistry, 18(11), 1130–1132. [Link]

-

ADAMA. Safety Data Sheet. [Link]

- CN102675201B. (2014).

-

Habibi, D., et al. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. [Link]

-

PubChem. Acetamide, N-(4-ethoxy-2-nitrophenyl)-. [Link]

-

Khan, M. T. H. (2015). Cyclization: A Useful Approach for the Synthesis of Nitrogen Heterocyclic N-Oxides. Current Organic Chemistry, 19(19), 1896-1914. [Link]

-

NIST. Acetamide, N-(4-ethoxy-2-nitrophenyl)-. [Link]

-

Chaubet, G., et al. (2015). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Organic Letters, 17(15), 3738–3741. [Link]

-

Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical and Pharmaceutical Biological Sciences. [Link]

-

Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. [Link]

Sources

- 1. Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iipseries.org [iipseries.org]

- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]

- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 7. Crotonaldehyde | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 8. nj.gov [nj.gov]

- 9. chemos.de [chemos.de]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. ICSC 0241 - CROTONALDEHYDE [inchem.org]